Bienvenue dans la boutique en ligne BenchChem!

7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Monoamine oxidase inhibition Neurodegenerative disease Positional SAR

7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2) is a bicyclic heterocycle belonging to the 3,4-dihydroquinazolin-2(1H)-one family, a scaffold recognized as a privileged structure in medicinal chemistry for kinase, oxidase, and protease inhibitor design. It bears a primary amino group at the C7 position and a methyl substituent at N3 on the partially saturated pyrimidinone ring, yielding a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.20 g/mol.

Molecular Formula C9H11N3O
Molecular Weight 177.20
CAS No. 1042972-70-2
Cat. No. B3032091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS1042972-70-2
Molecular FormulaC9H11N3O
Molecular Weight177.20
Structural Identifiers
SMILESCN1CC2=C(C=C(C=C2)N)NC1=O
InChIInChI=1S/C9H11N3O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
InChIKeyPRDKTOXERVLVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2): Core Scaffold Identity and Procurement Context


7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2) is a bicyclic heterocycle belonging to the 3,4-dihydroquinazolin-2(1H)-one family, a scaffold recognized as a privileged structure in medicinal chemistry for kinase, oxidase, and protease inhibitor design [1]. It bears a primary amino group at the C7 position and a methyl substituent at N3 on the partially saturated pyrimidinone ring, yielding a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . The 3,4-dihydroquinazolin-2(1H)-one core has been independently validated as a productive chemotype for CDK5 inhibition, monoamine oxidase (MAO) inhibition, non-nucleoside reverse transcriptase inhibition (NNRTI), and D2/5-HT1A receptor modulation [2]. Vendors including Leyan (98% purity, Cat. No. 1694927) and Chemscene list this compound as a research-use-only building block with storage at 2–8°C sealed under dry conditions .

Why Generic Substitution Fails for 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2): Position-Specific SAR and Synthetic Handle Rationale


In-class substitution across 3,4-dihydroquinazolin-2(1H)-one analogs is non-trivial because the position of the amino substituent (C6 vs. C7 vs. N1) dictates both the biological target engagement profile and the synthetic downstream derivatization pathway. Published structure–activity relationship (SAR) data on 37 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives demonstrate that good-potency MAO inhibition is exclusively observed among C6-substituted congeners (MAO-B IC₅₀ = 0.269 µM for the most potent), whereas N1-substituted analogs yield comparatively low-potency inhibition [1]. This positional SAR means that selecting a C7-amino-substituted analog versus a C6-functionalized or N1-alkylated variant fundamentally alters the biological outcome. Furthermore, the C7 primary amine serves as a unique synthetic handle for amidation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling that is geometrically inaccessible from the C6 or N1 positions. This is evidenced by the successful elaboration of 7-amino-3,4-dihydroquinazolin-2(1H)-one derivatives into D2/5-HT1A receptor ligands bearing 7-piperazinyl and 7-piperidinyl appendages, chemistry that cannot be replicated with C6-substituted or N1-substituted starting materials [2]. Simply procuring an unsubstituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 24365-65-9, mp 200–203°C) or a 7-bromo analog (CAS 1188442-45-6) would require additional synthetic steps to install the C7-amino group, introducing yield losses, regioselectivity challenges, and procurement inefficiencies .

Quantitative Differentiation Evidence for 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2) vs. Closest Analogs


C7-Amino Substitution Enables a Distinct MAO Inhibition Profile vs. C6-Substituted and N1-Substituted 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Derivatives

The 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold has been systematically evaluated for position-dependent MAO-A and MAO-B inhibition. In a study of 37 compounds across two substitution series, good-potency MAO inhibition was exclusively observed among C6-substituted derivatives (most potent MAO-B IC₅₀ = 0.269 µM; most potent MAO-A IC₅₀ = 7.43 µM), while N1-substituted derivatives yielded comparatively low-potency inhibition [1]. The C7-amino substitution represents a third, pharmacologically underexplored vector. Critically, the C7 position on the dihydroquinazolinone ring is electronically and sterically distinct from C6—the C7 carbon is para to the N1 nitrogen of the urea-like moiety, whereas C6 is meta—resulting in different resonance contributions to the aromatic ring and distinct hydrogen-bonding geometry. The primary amine at C7 introduces a hydrogen-bond donor (HBD) count of 2 (NH₂ group) and an additional hydrogen-bond acceptor (HBA), increasing the total polar surface area (tPSA) to 61.85 Ų [2], compared to an estimated ~32 Ų for the unsubstituted parent 3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 24365-65-9) . This altered polarity profile directly impacts passive membrane permeability and CNS penetration potential, differentiating C7-amino analogs from C6-substituted or N1-substituted counterparts for neuroscience-targeted programs [3].

Monoamine oxidase inhibition Neurodegenerative disease Positional SAR

The C7 Primary Amine Functions as a Validated Synthetic Handle for Generating D2/5-HT1A Receptor Ligands, a Derivatization Pathway Unavailable to C6-Substituted Congeners

The C7-amino group on the 3,4-dihydroquinazolin-2(1H)-one scaffold serves as a nucleophilic handle for constructing elaborated 7-amino-substituted derivatives with dual D2 and 5-HT1A receptor binding affinities. Ullah (2014) demonstrated that 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones—compounds structurally related to the atypical antipsychotic adoprazine—can be synthesized by condensing suitably modified 7-bromo-3,4-dihydroquinazolin-2(1H)-one intermediates with tert-butyl piperazine-1-carboxylate, followed by reductive amination with biarylaldehydes [1]. The 7-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2) is directly analogous to the key 7-bromo intermediate used in this synthetic route, with the primary amine offering an even more versatile entry point for direct amidation, sulfonamide formation, or urea coupling without requiring a palladium-catalyzed Buchwald–Hartwig amination step from the bromide. In contrast, C6-substituted or N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives described in the MAO literature cannot access this 7-piperazinyl/piperidinyl pharmacophore geometry because the 7-position in those series either lacks a functionalizable handle or bears a different substituent with incompatible reactivity [2].

D2/5-HT1A receptor Antipsychotic 7-position derivatization

The 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one Core Maps to an Established CDK5 Inhibitor Pharmacophore, with the 3-Methyl Group Providing a Key N3-Substitution Advantage Over N3-Unsubstituted 7-Amino Analogs

The 3,4-dihydroquinazolin-2(1H)-one scaffold was established as a CDK5 inhibitor chemotype by Rzasa et al. (2007), who designed a series of these compounds based on co-crystallographic data of a urea lead bound to CDK2 and evaluated their CDK5/p25 inhibitory activity [1]. Among the structure–activity relationships reported, N3-substitution was found to be a critical determinant of CDK5 potency, with the N3-methyl group contributing to optimal fit within the ATP-binding pocket. The target compound, 7-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2), incorporates this N3-methyl substituent, distinguishing it from the N3-unsubstituted 7-amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-67-7, MW 163.18) . A recent [5+1] annulation methodology paper (2025) further demonstrated the synthetic utility of the 3,4-dihydroquinazolin-2(1H)-one scaffold, achieving yields of 45–99% for diverse derivatives and specifically highlighting the application of this chemistry to the synthesis of a potential CDK5 inhibitor [2]. The presence of the N3-methyl group in the target compound aligns with the SAR requirements for CDK5 inhibition identified in the Amgen series, whereas the N3-unsubstituted analog (CAS 1042972-67-7) lacks this potency-conferring structural feature.

CDK5 inhibition Kinase inhibitor Neurodegeneration

Commercial Availability with Documented Purity Specification (98%) and Defined Storage Conditions Enables Reliable Procurement vs. Discontinued or Uncharacterized Analogs

7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2) is commercially available from Leyan (Shanghai Haohong Biomedical) at 98% purity (Product No. 1694927) with catalog pricing for 250 mg and 1 g quantities, and larger quantities (5 g, 10 g, 25 g) available upon quotation . Chemscene lists the compound with defined storage conditions (sealed in dry, 2–8°C) and room-temperature shipping in the continental US . CymitQuimica references the compound under Ref. 10-F549952 . In contrast, the closest 7-substituted bromo analog, 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1188442-45-6), is listed as 'Discontinued' by CymitQuimica . The N3-unsubstituted analog, 7-amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-67-7), is similarly listed as 'Discontinued' by CymitQuimica . The MDL number MFCD22190707 is assigned to the target compound, facilitating unambiguous database registration .

Chemical procurement Building block Quality specification

3,4-Dihydroquinazolin-2(1H)-one Scaffold Validated Across Four Orthogonal Therapeutic Target Classes, Supporting the Procurement Value of a C7-Amino Building Block for Multi-Target Library Synthesis

The 3,4-dihydroquinazolin-2(1H)-one scaffold has been independently validated as an active chemotype across at least four distinct therapeutic target classes: (1) CDK5 kinase inhibition for neurodegenerative disease [1]; (2) monoamine oxidase (MAO-A and MAO-B) inhibition for Parkinson's disease [2]; (3) non-nucleoside reverse transcriptase inhibition (NNRTI) for HIV-1, with nanomolar antiviral activity against wild-type HIV-1 and maintained activity against clinically relevant mutations [3]; and (4) D2/5-HT1A receptor dual modulation for atypical antipsychotic development [4]. A 2025 NNRTI discovery paper describes compounds from this scaffold that exhibit nanomolar potency against wild-type HIV-1 while maintaining excellent activity against various clinically relevant mutations, representing the most recent validation of this chemotype [3]. Additionally, a 2021 antitrypanosomal screening study identified 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives with activity against T.b. brucei (IC₅₀ range: 0.093–45 µM) and no overt cytotoxicity against HeLa cells, further extending the scaffold's target portfolio [5]. The target compound, bearing both the C7-amino and N3-methyl substitution, can serve as a common intermediate for derivatization toward any of these target classes, whereas a C6-substituted MAO-optimized analog or an N1-alkylated analog would be suboptimal for CDK5, NNRTI, or D2/5-HT1A programs.

Multi-target library Scaffold versatility NNRTI

Best-Fit Application Scenarios for 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1042972-70-2) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of C7-Derivatized D2/5-HT1A Dual Ligands for Antipsychotic Lead Optimization

This compound is ideally suited as a starting material for constructing libraries of 7-N-substituted 3,4-dihydroquinazolin-2(1H)-ones targeting dual D2/5-HT1A receptor modulation. The pre-installed C7 primary amine enables direct amidation, sulfonylation, or reductive amination with biarylaldehydes—chemistry validated by Ullah (2014) for generating adoprazine-related antipsychotic candidates [1]. Using the 7-amino compound eliminates the need for a Buchwald–Hartwig amination from the 7-bromo intermediate (CAS 1188442-45-6, now discontinued), reducing the synthetic sequence by at least one step and avoiding palladium catalyst costs and removal requirements .

Kinase Inhibitor Development: CDK5-Focused Library Synthesis Leveraging N3-Methyl Pharmacophore Alignment

The N3-methyl substitution pattern of this compound matches the SAR requirements established by the Amgen CDK5 inhibitor program (Rzasa et al., 2007), where N3-substitution was found critical for potency within the ATP-binding pocket [2]. The C7-amino group can be further elaborated to explore additional binding interactions or improve physicochemical properties. The [5+1] annulation methodology recently published (2025) further validates this scaffold class for CDK5 inhibitor synthesis with demonstrated yields up to 99% [3].

Multi-Target Focused Library Synthesis: Parallel Derivatization for MAO, Kinase, and Antiviral Screening Cascades

Given the scaffold's validation across CDK5 inhibition [2], MAO-A/B inhibition [4], NNRTI antiviral activity [5], and D2/5-HT1A receptor binding [1], the C7-amino-3-methyl building block can serve as a common intermediate for generating parallel compound libraries targeting multiple therapeutic areas from a single procurement. This multi-target utility is not shared by C6-substituted MAO-optimized analogs, which are largely restricted to MAO programs, or by the N3-unsubstituted 7-amino analog (CAS 1042972-67-7), which lacks the N3-methyl group required for optimal CDK5 activity .

Process Chemistry and Scale-Up: Reliable Building Block Supply with Defined Quality Specifications for Preclinical Candidate Synthesis

For medicinal chemistry groups advancing lead compounds toward preclinical evaluation, the active commercial availability of this compound at 98% purity (Leyan Cat. No. 1694927) with documented storage conditions (2–8°C, sealed dry) and MDL registry (MFCD22190707) provides procurement confidence . The discontinued status of the closest 7-bromo and N3-des-methyl analogs means that alternative synthetic routes to 7-amino-3-methyl-functionalized intermediates would require de novo synthesis with attendant timeline and cost implications .

Quote Request

Request a Quote for 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.